Protected meropenem

Description

Strategic Necessity of Protecting Groups in Multistep Organic Synthesis of Meropenem (B701)

The multistep synthesis of meropenem makes the use of protecting groups a strategic imperative. The industrial synthesis involves coupling a carbapenem (B1253116) core intermediate with a protected pyrrolidine-based side chain. mdpi.comgoogle.com Without protecting groups, the reactive functionalities on both the core and the side chain would lead to a multitude of side products, drastically reducing the yield and purity of the desired product.

The key functional groups on meropenem precursors that necessitate protection are:

The Carboxylic Acid at C-3: This group is acidic and nucleophilic, and if left unprotected, it would interfere with numerous steps, particularly those involving basic or nucleophilic reagents. It is typically protected as an ester. google.com

The Pyrrolidine (B122466) Ring Nitrogen: The secondary amine in the pyrrolidine side chain is nucleophilic and would react during the coupling process. It is commonly protected as a carbamate (B1207046). mdpi.comchemicalbook.com

The Hydroxyl Group at C-8: The secondary alcohol on the hydroxyethyl (B10761427) side chain is also a potential site for unwanted reactions and is often protected, for example, as a silyl (B83357) ether, especially in earlier stages of the synthesis. google.com

The most widely used industrial synthesis employs a dual-protection strategy where both the carboxylic acid and the pyrrolidine nitrogen are masked. mdpi.com This "diprotected meropenem" is a key intermediate that is stable enough to be isolated and purified before the final deprotection step. mdpi.comresearchgate.net This approach ensures a high-yielding and clean conversion to the final active molecule.

Historical Overview of Protecting Group Chemistry Applied to Meropenem Precursors

The development of protecting group strategies has been integral to the evolution of carbapenem synthesis since the discovery of the first natural carbapenem, thienamycin, in 1976. nih.gov Early research quickly established the need for robust protection schemes to handle the molecule's instability.

For meropenem, the most successful and widely adopted strategy involves the use of nitrobenzyl-based protecting groups. mdpi.comresearchgate.net

p-Nitrobenzyl (PNB) ester: This group became the standard for protecting the carboxylic acid at the C-3 position of the carbapenem core. google.com

p-Nitrobenzyloxycarbonyl (pNZ or PNZ): This carbamate has been effectively used to protect the secondary amine of the pyrrolidine side chain. mdpi.comgoogle.com

A significant advantage of this PNB/PNZ combination is that both groups can be removed simultaneously in the final step of the synthesis via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. mdpi.comresearchgate.net This convergent deprotection simplifies the manufacturing process.

Over the years, alternative protecting groups have been investigated to improve yields and introduce milder reaction conditions.

Allyl (Alloc) and Allyloxycarbonyl (AOC) groups: These have been explored for protecting the carboxylic acid and the pyrrolidine nitrogen, respectively. unipv.itgoogle.comgoogle.com Allyl groups can be removed under very mild, neutral conditions using a palladium catalyst, which is beneficial for the sensitive carbapenem structure. google.com

p-Methoxybenzyl (PMB): This group has also been used to protect the carboxyl group. google.comnih.gov

tert-Butyldimethylsilyl (TBS/TBDMS): Silyl ethers are commonly employed to protect the C-8 hydroxyethyl group during the construction of the carbapenem core. google.com

The table below summarizes the common protecting groups used in meropenem synthesis.

| Functional Group | Protecting Group | Abbreviation | Deprotection Method |

| Carboxylic Acid | p-Nitrobenzyl | PNB | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) |

| Carboxylic Acid | Allyl | Alloc | Pd(0) catalyzed hydrolysis |

| Carboxylic Acid | p-Methoxybenzyl | PMB | Acidolysis (e.g., TFA) or Oxidation |

| Pyrrolidine Amine | p-Nitrobenzyloxycarbonyl | pNZ, PNZ | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) |

| Pyrrolidine Amine | Allyloxycarbonyl | AOC | Pd(0) catalyzed hydrolysis |

| Pyrrolidine Amine | tert-Butoxycarbonyl | Boc | Acidolysis (e.g., TFA) |

| Hydroxyl Group | tert-Butyldimethylsilyl | TBS, TBDMS | Fluoride ion (e.g., TBAF) or acid |

The following table details key intermediates in a common industrial synthesis of meropenem.

| Intermediate Name | Role in Synthesis | Key Protected Groups |

| (4R,5S,6S)-(p-Nitrobenzyl)-3-[[(diphenylphosphoryl)oxy]]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | Activated Carbapenem Core | PNB on carboxylic acid |

| (2S, 4S)-1-(p-nitrobenzyloxycarbonyl)-2-(N, N-dimethylcarbamoyl)-4-mercaptopyrrolidine | Protected Side Chain | pNZ on pyrrolidine nitrogen |

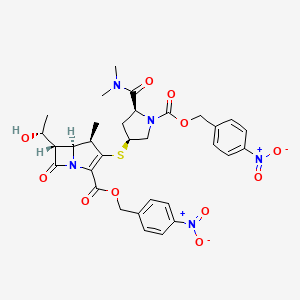

| (4R,5S,6S)-(p-Nitrobenzyl)-3-[[(3S,5S)-1-(p-nitrobenzyloxycarbonyl)-5-(dimethylaminocarbonyl)-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | Dithis compound | PNB and pNZ |

This historical development showcases a continuous effort to refine the synthesis of meropenem, balancing the stability of intermediates with the need for efficient and high-yielding deprotection steps to produce the final, life-saving antibiotic.

Properties

CAS No. |

96036-02-1 |

|---|---|

Molecular Formula |

C32H35N5O11S |

Molecular Weight |

697.7 g/mol |

IUPAC Name |

(4-nitrophenyl)methyl 3-[5-(dimethylcarbamoyl)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-2-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C32H35N5O11S/c1-17-26-25(18(2)38)30(40)35(26)27(31(41)47-15-19-5-9-21(10-6-19)36(43)44)28(17)49-24-14-13-23(29(39)33(3)4)34(24)32(42)48-16-20-7-11-22(12-8-20)37(45)46/h5-12,17-18,23-26,38H,13-16H2,1-4H3 |

InChI Key |

ABVWAEXAFPNYQG-UHFFFAOYSA-N |

SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C)C)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C)C)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CCC(N3C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C)C)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O |

Origin of Product |

United States |

Protecting Group Chemistry in Meropenem Total Synthesis

Optimization of Protecting Group Introduction Yields and Efficiency

In commercial drug synthesis, the efficiency and yield of every chemical step are rigorously optimized to reduce costs and minimize waste. The introduction of protecting groups is no exception. An ideal protection reaction should be high-yielding, use cost-effective reagents, and produce by-products that are easily removed. bham.ac.uk

Research into meropenem (B701) synthesis provides several examples of process optimization. One patent describes a six-step synthesis of a protected meropenem precursor with a total molar yield of 74% or greater, highlighting a highly efficient process. google.com The optimization in this process included strategic choices of solvents and reagents to improve yields and simplify purification. For instance:

Replacing acetonitrile (B52724) with other solvents was done to avoid toxicity and reduce costs. google.com

Using methanesulfonyl chloride and sodium azide (B81097) was found to be more convenient for purification compared to other reagents that produced by-products with similar properties to the desired product, which would have necessitated difficult chromatographic separation. google.com

The table below summarizes research findings related to the conditions and yields for key protection and deprotection steps in various meropenem synthesis strategies.

| Synthetic Step | Protecting Groups | Key Reagents/Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Protection of Hydroxyethyl (B10761427) Side Chain | TBDMS | TBDMS-Cl, Imidazole | Not specified, but part of a high-yield total synthesis | google.com |

| Protection of Pyrrolidine (B122466) Amine | pNZ | p-nitrobenzyl chloroformate, base | Not specified, but a standard industrial step | google.com |

| Final Deprotection (Batch) | pNB, pNZ | H₂, Pd/C Catalyst | 74% | mdpi.comresearchgate.net |

| Final Deprotection (Flow Chemistry) | pNB, pNZ | H₂, Pd/C Catalyst, Microwave-assisted flow | 70% | mdpi.comresearchgate.net |

| Overall Synthesis of Protected Precursor | TBDMS, PNB, etc. | Six-step process | ≥ 74% | google.com |

This table illustrates the yields associated with specific protection/deprotection steps in meropenem synthesis, including a comparison between traditional batch and modern flow chemistry techniques for the final deprotection step. google.commdpi.comresearchgate.net

Synthetic Methodologies for Protected Meropenem Intermediates

Synthesis of Core Carbapenem (B1253116) Scaffolds with Protecting Groups

The synthesis of carbapenem antibiotics frequently starts with the chiral building block (1'R,3R,4R)-4-acetoxy-3-(1'-(tert-butyldimethylsilyloxy)ethyl)-2-azetidinone, commonly known as 4-acetoxyazetidinone (AOSA). google.comunipv.it This intermediate is crucial for creating various carbapenem and penem (B1263517) antibiotics. google.com The synthesis of 4-acetoxyazetidinone itself can be achieved through various methods, including processes starting from L-threonine or utilizing ozonolysis to deprotect an aryl-protected β-lactam ring. google.com The hydroxyl group of the ethyl side chain is often protected with a tert-butyldimethylsilyl (TBDMS) group. google.com

Another key intermediate is (3R,4R)-3-[(1R)-tert-butyl-dimethylsilyloxyethyl]-4-[(1R)-1-methyl-1-carboxyethyl]-2-azetidinone, also referred to as 4-BMA. google.com The synthesis of 4-BMA is often achieved from 4-acetoxyazetidinone. google.com

The functionalization of these azetidinone building blocks involves the introduction of protecting groups to shield reactive sites during subsequent reactions. For instance, the nitrogen of the azetidinone ring can be protected, and various protecting groups can be employed for the carboxyl group that will ultimately become part of the carbapenem ring system. google.com

| Building Block | Common Protecting Groups |

| 4-Acetoxyazetidinone (AOSA) | TBDMS for the hydroxyethyl (B10761427) side chain |

| 4-BMA | TBDMS for the hydroxyethyl side chain |

A table summarizing common protecting groups for key azetidinone building blocks.

The construction of the bicyclic 1β-methylcarbapenem skeleton is a stereochemically demanding step. One strategy involves an intramolecular Wittig reaction or a Dieckmann-type cyclization. researchgate.net For example, a key intermediate can be synthesized via a stereocontrolled Reformatsky-type reaction of an acetoxyazetidinone with a carboximide, followed by a TMSCl-promoted Dieckmann-type cyclization. researchgate.net The introduction of the 1β-methyl group is crucial for the stability of meropenem (B701) against renal dehydropeptidase-I. kyoto-u.ac.jp

The synthesis often involves the creation of an enol phosphate (B84403) derivative of the carbapenem, which serves as an activated intermediate for the subsequent coupling reaction with the side chain. kyoto-u.ac.jpacs.org A common protected enol phosphate intermediate is p-nitrobenzyl-(1R,5R,6S)-6-[(1R)-1-hydroxyethyl]-2-[(diphenylphosphono)oxy]-1-methylcarbapen-2-em-3-carboxylic acid ester. google.com

Azetidinone Building Blocks (e.g., 4-Acetoxyazetidinone, 4-BMA) Functionalization with Protecting Groups

Synthesis of Protected Pyrrolidine (B122466) Side Chains

The characteristic C-2 side chain of meropenem is a substituted pyrrolidine ring. The synthesis of this component with the correct stereochemistry and protecting groups is another major challenge.

The key side chain intermediate for meropenem is (2S,4S)-2-dimethylaminocarbonyl-4-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine, often referred to as cis-pNZ. mdpi.comacanthusresearch.com The synthesis of this and similar pyrrolidine derivatives is a focal point of many research efforts. google.compharm.or.jp Stereoselective methods are paramount to obtain the desired cis-(3S,5S) configuration of the final pyrrolidinylthio side chain, which was historically considered essential for potent antibacterial activity. pharm.or.jp The synthesis can start from precursors like (2S,4R)-4-hydroxypyrrolidine carboxylic acid. nih.govmdpi.com

Protecting groups are essential for the synthesis of the pyrrolidine side chain. The pyrrolidine nitrogen is commonly protected with a p-nitrobenzyloxycarbonyl (pNZ) group. mdpi.comgoogle.com Other protecting groups for the nitrogen can include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and allyloxycarbonyl (Alloc). google.com

The thiol group at the C-4 position is also typically protected during the synthesis. The protection strategy often involves creating a more stable precursor, such as a thioacetate, which can then be hydrolyzed to reveal the free thiol immediately before the coupling reaction. pharm.or.jpgoogleapis.com

| Moiety | Common Protecting Groups |

| Pyrrolidine Nitrogen | p-nitrobenzyloxycarbonyl (pNZ), tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), allyloxycarbonyl (Alloc) |

| Thiol | Acetyl (as thioacetate) |

A table showing common protecting groups for the pyrrolidine side chain.

Stereoselective Synthesis of (2S,4S)-2-dimethylaminocarbonyl-4-mercapto-1-(4-nitrobenzyloxycarbonyl)pyrrolidine (cis-pNZ) and Analogues

Coupling Reactions of Protected Intermediates

The final key step in the assembly of the protected meropenem molecule is the coupling of the carbapenem core with the pyrrolidine side chain. This reaction typically involves the displacement of a leaving group on the C-2 position of the carbapenem enol by the thiol of the pyrrolidine side chain. unipv.itgoogle.com

A widely used method involves the reaction of a carbapenem enol phosphate with the deprotected thiol side chain in the presence of a base, such as diisopropylethylamine (DIPEA). mdpi.comresearchgate.net The reaction is often carried out in a solvent like dimethylacetamide at low temperatures. mdpi.com The resulting product is the fully this compound, for example, (4R,5S,6S)-(p-Nitrobenzyl)-3-[[(3S,5S)-1-(p-nitrobenzyloxycarbonyl)-5-(dimethylaminocarbonyl)-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate. mdpi.comwipo.int This this compound can then be isolated, often as a crystalline solid, before the final deprotection step to yield meropenem. mdpi.comgoogle.com

Condensation of Protected Enol Phosphates (e.g., MAP) with Protected Pyrrolidine Side Chains

A pivotal step in many industrial syntheses of meropenem is the condensation of a protected carbapenem core with a protected pyrrolidine side chain. researchgate.net The most common carbapenem precursor for this reaction is 4-nitrobenzyl (4R,5S,6S)-3-[(diphenylphosphono)-oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, often referred to as MAP (Meropenem Key Phosphate Intermediate). mdpi.comgoogle.com This enol phosphate is reacted with a thiol-containing pyrrolidine side chain, namely (2S,4S)-2-dimethylaminocarbonyl-4-mercapto-1-(4-nitrobenzyloxycarbonyl)pyrrolidine (cis-pNZ). mdpi.comhaihangindustry.com

This reaction forms the crucial thioether linkage at the C-3 position of the carbapenem nucleus, resulting in the formation of bis-protected meropenem. mdpi.com The reaction is typically carried out in the presence of a base in an organic solvent. researchgate.net Various bases and solvents have been investigated to optimize the yield and purity of the resulting this compound. For instance, the condensation can be performed using diisopropylethylamine (DIPEA) as the base in solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724). researchgate.netgoogle.com The resulting intermediate, bis-protected meropenem, is often isolated as a solid before proceeding to the final deprotection step. researchgate.net One reported procedure involves crystallization from a mixture of ethyl acetate (B1210297) and heptane, affording the crude protected product in a high yield of 91.8%. mdpi.com

| Reactant 1 | Reactant 2 | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| MAP (Enol Phosphate) | cis-pNZ (Thiol Side Chain) | Diisopropylethylamine (DIPEA) | Acetonitrile | ~92% | researchgate.net |

| MAP (Enol Phosphate) | cis-pNZ (Thiol Side Chain) | Diisopropylethylamine (DIPEA) | N,N-Dimethylformamide (DMF) | ~92% | researchgate.netgoogle.com |

| MAP (Enol Phosphate) | cis-pNZ (Thiol Side Chain) | Diisopropylethylamine (DIPEA) | N,N-Dimethylformamide (DMF) | 91.8% (isolated crude) | mdpi.com |

Palladium-Catalyzed Cross-Coupling Reactions in Protected Carbapenem Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govscielo.br In the context of carbapenem synthesis, these reactions have been explored for the construction of the core bicyclic ring system and for the introduction of various substituents. While the direct coupling of the pyrrolidinylthio side chain is commonly achieved via condensation, palladium catalysis plays a role in alternative synthetic strategies and in the synthesis of analogues.

For instance, the intramolecular C-N bond formation to create the carbapenem nucleus can be achieved using palladium catalysis. One study demonstrated the synthesis of a 3-alkoxycarbonyl-1β-methylcarbapenem utilizing a palladium-catalyzed C-N bond-forming reaction between a vinyl halide and the β-lactam nitrogen. researchgate.net This approach highlights the utility of palladium catalysis in constructing the strained 4-5 fused ring system of carbapenems. researchgate.net The choice of palladium catalyst and ligands, such as Pd(OAc)2 and DPEphos, was found to be crucial for achieving good yields in this cyclization reaction. researchgate.net

Furthermore, palladium-catalyzed reactions are instrumental in deprotection steps when certain protecting groups, such as allyl groups, are used. google.comgoogle.com In syntheses employing allyl esters or allyl carbamates, a palladium catalyst, often tetrakis(triphenylphosphine)palladium(0), is used in the presence of a scavenger to remove the allyl group under mild conditions. google.comgoogle.comchem-soc.si While not the primary industrial route for meropenem, these methods showcase the versatility of palladium catalysis in the broader field of carbapenem synthesis.

Advanced Synthetic Approaches for this compound Compounds

Recent advancements in chemical engineering and process chemistry have led to the development of novel technologies aimed at improving the efficiency, safety, and sustainability of pharmaceutical manufacturing. These include the application of flow chemistry and microwave irradiation to key synthetic steps.

Semi-Continuous Flow Hydrogenation in this compound Production

The final step in the most common industrial synthesis of meropenem is the deprotection of the bis-protected intermediate via catalytic hydrogenation. mdpi.comresearchgate.net This step involves the simultaneous removal of the p-nitrobenzyl (pNB) and p-nitrobenzyloxycarbonyl (pNZ) groups using a palladium on carbon (Pd/C) catalyst and hydrogen gas. mdpi.com Traditionally, this is performed in a batch reactor, which presents challenges due to the three-phase (gas-liquid-solid) system and the safety risks associated with using hydrogen gas and a flammable catalyst under pressure. mdpi.comresearchgate.net

To address these issues, a semi-continuous flow hydrogenation process has been developed. mdpi.com This method involves passing a solution of the bis-protected meropenem through a reactor containing the immobilized Pd/C catalyst under microwave irradiation. mdpi.com Research has shown that this approach can significantly reduce reaction times. Compared to the 30 minutes required for the batch process, the semi-continuous flow method can achieve completion in just 14 minutes by optimizing parameters like residence time (840 seconds) and the number of cycles (4). mdpi.comsciprofiles.com While the isolated yield is slightly lower (70% in flow vs. 74% in batch), the dramatic increase in productivity and enhanced safety profile make it an attractive alternative for industrial production. mdpi.comresearchgate.net

| Parameter | Batch Mode | Semi-Continuous Flow Mode |

|---|---|---|

| Reaction Time | 30 min | 14 min |

| Isolated Yield | 74% | 70% |

| Technology | Heterogeneous catalytic hydrogenation | Microwave-assisted flow chemistry |

| Catalyst | 10% Pd/C | 10% Pd/C |

| Protecting Groups Removed | p-nitrobenzyl (pNB), p-nitrobenzyloxycarbonyl (pNZ) | p-nitrobenzyl (pNB), p-nitrobenzyloxycarbonyl (pNZ) |

Microwave-Assisted Synthesis of this compound Intermediates

Microwave irradiation has emerged as a valuable technology in chemical synthesis for its ability to accelerate reaction rates through efficient and uniform heating. mdpi.comnih.gov Its application in the synthesis of meropenem intermediates has been specifically investigated in the context of the final hydrogenation/deprotection step. mdpi.com

The investigation into microwave-assisted flow chemistry for the hydrogenolysis of bis-protected meropenem demonstrated significant process intensification. mdpi.comsciprofiles.com By combining the benefits of flow chemistry (e.g., excellent mass and heat transfer, enhanced safety) with microwave irradiation, the deprotection reaction was completed in less than half the time of the conventional batch process. mdpi.com This rapid, controlled heating under mild conditions helps to preserve the stability of the sensitive carbapenem skeleton while efficiently removing the pNB and pNZ protecting groups. mdpi.com The successful application of this technology provides a pathway to faster, safer, and more efficient production of the final active pharmaceutical ingredient from its protected precursor. mdpi.comresearchgate.net

Deprotection Chemistry of Protected Meropenem

Mechanistic Studies of Protecting Group Removal

The removal of the pNB and pNZ groups is typically achieved simultaneously through catalytic hydrogenation. nih.govmdpi.com This process, along with other deprotection methods, has been the subject of detailed mechanistic investigation to optimize reaction conditions and yields.

Hydrogenolysis Mechanisms of Nitrobenzyl and Nitrobenzyloxycarbonyl Groups (e.g., pNB/pNZ)

The deprotection of bis-protected meropenem (B701) via catalytic hydrogenation proceeds through a specific mechanism. The process begins with the reduction of the nitro group on the p-nitrobenzyl (pNB) and p-nitrobenzyloxycarbonyl (pNZ) protecting groups. nih.govmdpi.com This initial reduction leads to the formation of a p-aminobenzyl(oxycarbonyl) intermediate. nih.gov

This intermediate is unstable and spontaneously collapses through a 1,6-electron-pair shift, which results in the formation of a quinonimine methide and the deprotected meropenem molecule. nih.gov This simultaneous removal of both protecting groups is a key feature of the industrial process. nih.govmdpi.com

The stability of the carbapenem (B1253116) core is a critical factor during this process. nih.gov The reaction conditions, including pH and temperature, must be carefully controlled to ensure the integrity of the β-lactam ring while promoting the efficient removal of the protecting groups. nih.govgoogle.com

Role of Catalysts in Deprotection (e.g., Palladium over Carbon)

Palladium on carbon (Pd/C) is the most widely used catalyst for the hydrogenolysis of pNB and pNZ this compound. nih.govmdpi.comwikipedia.org The activated carbon support provides a large surface area for the palladium metal, maximizing its catalytic activity. wikipedia.org

The role of the Pd/C catalyst is to facilitate the transfer of hydrogen to the nitro groups of the protecting moieties. acsgcipr.org The reaction is a three-phase system involving a solid catalyst, a liquid solution of the this compound, and gaseous hydrogen. nih.govmdpi.com The efficiency of the catalyst is crucial for the reaction to proceed at a practical rate and under mild conditions. google.com The loading of palladium on the carbon support is typically in the range of 5% to 10%. wikipedia.org

The pH of the reaction medium plays a significant role in the catalytic process, with a pH range of 6.5 to 7.5 being optimal to achieve a good yield and purity of meropenem. google.comgoogleapis.com This is often maintained using a buffer system, such as N-methylmorpholine and acetic acid. nih.govmdpi.com

Cleavage of Allyl Protecting Groups (e.g., Pd(0) mediated hydrolysis)

In addition to nitrobenzyl-based protecting groups, allyl groups are also utilized in carbapenem synthesis. google.comacsgcipr.org The cleavage of allyl esters is a crucial deprotection step and is commonly mediated by a palladium(0) catalyst. google.comacsgcipr.org

The mechanism involves the coordination of the allyl ester to the Pd(0) catalyst, leading to the expulsion of the carboxylate anion and the formation of a π-allyl palladium cation intermediate. acsgcipr.org This intermediate then reacts with a nucleophilic scavenger, such as an amine, which regenerates the Pd(0) catalyst and releases the deprotected carboxylic acid. acsgcipr.org

This deprotection method is valued for its mild conditions, which are compatible with the sensitive β-lactam core of carbapenems. acsgcipr.org Various palladium complexes, often with phosphine (B1218219) ligands like tetrakis(triphenylphosphine)palladium(0), are employed for this transformation. google.comorganic-chemistry.org The choice of the nucleophilic acceptor and solvent system can be optimized to achieve high yields and selectivity. google.comgoogle.com

Selective Deprotection Strategies

In more complex syntheses or when multiple protecting groups are present, selective deprotection becomes a critical consideration. This allows for the sequential modification of different functional groups within the molecule.

Sequential vs. Simultaneous Deprotection of Multiple Protecting Groups

However, in other synthetic contexts, a sequential deprotection might be necessary. This would involve choosing protecting groups that can be removed under different, orthogonal conditions. For example, an allyl group could be removed with a Pd(0) catalyst, while a benzyl (B1604629) group could be subsequently removed by hydrogenolysis. acsgcipr.orgorganic-chemistry.org The ability to selectively deprotect one group while leaving others intact is a powerful tool in multi-step organic synthesis. organic-chemistry.orgnih.gov

Development of Mild Deprotection Conditions

A significant area of research in meropenem synthesis is the development of milder deprotection conditions to improve safety, yield, and industrial applicability. google.comgoogleapis.com High-pressure hydrogenation, while effective, poses safety risks on an industrial scale. nih.govmdpi.com

One alternative approach involves the use of zinc powder for the deprotection of p-nitrobenzyl groups under milder conditions. google.comgoogleapis.com This method avoids the need for high-pressure hydrogen and can be carried out at moderate temperatures. google.com

Another strategy focuses on optimizing the catalytic hydrogenation process to operate at or near atmospheric pressure. google.comgoogleapis.com This has been achieved by careful control of pH and the use of specific solvent systems. google.comgoogleapis.com Furthermore, the development of flow chemistry, sometimes assisted by microwaves, offers a way to reduce reaction times and improve safety and productivity compared to traditional batch processes. nih.govmdpi.comresearchgate.net These advancements aim to make the synthesis of meropenem more efficient, sustainable, and cost-effective.

Process Optimization for Deprotection Efficiency and Yield

The industrial production of meropenem via catalytic hydrogenation requires a delicate balance of various reaction parameters to simultaneously remove the p-nitrobenzyl (pNB) and p-nitrobenzyloxycarbonyl (pNZ) protecting groups while preserving the sensitive carbapenem core. mdpi.com

The efficiency and yield of the deprotection step are highly sensitive to the interplay of several key parameters.

Temperature: Temperature has a significant impact on the reaction rate and product stability. In one study, increasing the temperature from 35 °C to 45 °C in a microwave-assisted flow hydrogenation process improved the yield from 67% to 80%. mdpi.com However, a further increase to 55 °C led to a 5% decrease in yield, highlighting the thermal lability of the carbapenem skeleton. mdpi.com In other processes using zinc powder for deprotection, the optimal temperature range is cited as 20°C to 50°C; temperatures below this may lead to incomplete reaction, while higher temperatures can increase degradation and reduce purity. google.com

Pressure: Hydrogen pressure is a critical factor in catalytic hydrogenation. Batch processes have been investigated at pressures ranging from 6.8 bar to 20 bar. mdpi.com High pressure is often required for the reaction to proceed efficiently, but this also poses significant safety risks and requires specialized industrial equipment. mdpi.comgoogle.com Some methods have been developed to work at normal atmospheric pressure to improve safety and reduce equipment costs. google.com

Solvent Systems: The choice of solvent is crucial for solubilizing the this compound and ensuring effective contact with the catalyst and hydrogen. Commonly, a biphasic or mixed solvent system is used. One effective system consists of water and isopropyl alcohol. mdpi.com Another approach uses a mixture of tetrahydrofuran (B95107) (THF) and water. researchgate.net For the workup and crystallization phase, solvents like dichloromethane (B109758) and acetone (B3395972) are employed. mdpi.com The aqueous phase containing the dethis compound is often extracted with dichloromethane to remove organic residues before crystallization is induced by adding acetone. mdpi.com

pH: Maintaining a stable pH is essential for the stability of both the protected starting material and the final meropenem product. mdpi.com The deprotection reaction is typically buffered to a pH between 6.5 and 6.8. mdpi.com This is often achieved using a buffer system composed of N-methylmorpholine and acetic acid. mdpi.comresearchgate.net After the reaction, the pH of the aqueous solution containing the product is typically between 5.3 and 5.5 before crystallization. mdpi.com

Table 1: Influence of Reaction Parameters on Meropenem Deprotection Yield

| Parameter | Condition | Yield | Reference |

|---|---|---|---|

| Temperature | 35 °C | 67% | mdpi.com |

| Temperature | 45 °C | 80% | mdpi.com |

| Temperature | 55 °C | 75% | mdpi.com |

| Pressure & Temp | 20 bar & 37 °C | Lower Yield Observed | mdpi.com |

| Pressure & Temp | 6.8 bar & 30 °C | 74% (crystallized) | mdpi.com |

| Catalyst Loading | 21% w/w | 89% (in solution) | mdpi.com |

The catalyst of choice for the deprotection of pNB/pNZ-protected meropenem is typically palladium on carbon (Pd/C). mdpi.comresearchgate.net The amount of catalyst used, or catalyst loading, has a decisive impact on the reaction's success. Studies have shown that a catalyst loading of 21% dry weight by weight (w/w) relative to the bis-protected meropenem substrate is effective. mdpi.com

Industrially, the hydrogenation is performed as a three-phase gas-liquid-solid system, which can be challenging. mdpi.com After the reaction is complete, the solid Pd/C catalyst must be removed from the reaction mixture. This is accomplished through filtration. mdpi.comnih.gov While the literature extensively documents the filtration step, specific details on the industrial-scale recycling and reuse of the catalyst are not extensively reported in the provided sources. However, catalyst filtration is the essential first step that enables potential recycling, a key consideration for cost reduction and green chemistry in an industrial setting.

Influence of Reaction Parameters (e.g., temperature, pressure, solvent systems, pH)

Formation and Management of Impurities during Deprotection

Controlling impurity formation is paramount to achieving the high-quality standard required for pharmaceutical applications. The deprotection step is a potential source of several process-related impurities and degradation products.

The primary protecting groups, p-nitrobenzyl (pNB) and p-nitrobenzyloxycarbonyl (pNZ), are removed via the reduction of the nitro group. This stepwise reduction can lead to the formation of specific by-products. Liquid chromatography-mass spectrometry (LC-MS) analysis has identified two characteristic impurities arising from this process:

p-amino derivatives : Formed from the complete reduction of the nitro group on a transient mono-protected intermediate. mdpi.comresearchgate.net

p-hydroxylamino derivatives : A partially reduced intermediate. mdpi.comresearchgate.net

In one analysis, these impurities were found in small quantities, with the p-amino derivative at 0.7% and the p-hydroxylamino derivative at 0.3%. mdpi.comresearchgate.net

Other potential degradation products can also form, particularly due to the inherent instability of the β-lactam ring. These include:

Hydrolysis products : Resulting from the cleavage of the β-lactam ring. researchgate.net

Polymerized impurities : Such as dimers and trimers, which can form via intermolecular reactions. researchgate.netresearchgate.net

A multi-step purification process is employed to remove by-products and degradation products to achieve the final, high-purity meropenem.

The purification of the crude, bis-protected meropenem, before the deprotection step, can be achieved by crystallization from a solvent system like ethyl acetate (B1210297) and cyclohexane. mdpi.com

Following the deprotection reaction and filtration of the catalyst, a liquid-liquid extraction is performed. The aqueous layer containing meropenem is washed with a solvent such as dichloromethane to remove organic-soluble impurities. mdpi.com The crude meropenem is then precipitated from the aqueous phase by adding an anti-solvent, typically acetone, at low temperatures (0–5 °C). mdpi.com This initial crystallization yields a crude product with around 98% purity. mdpi.com

For final purification, the crude meropenem is re-dissolved in water, sometimes with the aid of sodium bicarbonate. mdpi.com The solution is then treated with activated carbon (norite charcoal) to adsorb residual impurities. mdpi.com After filtering off the charcoal, the pure meropenem is crystallized again, often by adding a seed crystal followed by the slow addition of acetone. mdpi.com This process effectively purges the p-amino and p-hydroxylamino by-products, yielding a final product with a purity of 99.5% or higher. mdpi.comresearchgate.net In some processes, agents like EDTA and sodium hydrosulphite are also used during purification to remove metallic and other impurities. google.com

Characterization and Analytical Methodologies for Protected Meropenem Intermediates

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of protected meropenem (B701) intermediates and identifying any potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used to confirm the identity and structure of protected meropenem intermediates.

In the ¹H NMR spectrum of bis-protected meropenem, specific signals corresponding to the protons of the pNB and pNZ protecting groups, as well as the core carbapenem (B1253116) and pyrrolidine (B122466) rings, are observed. For instance, the aromatic protons of the nitrobenzyl groups typically appear as distinct doublets in the downfield region of the spectrum. mdpi.com Due to the presence of pNZ rotamers, which are different spatial arrangements of the p-nitrobenzyloxycarbonyl group, signals in both the ¹H and ¹³C NMR spectra can appear split, often in a specific ratio at a given temperature. mdpi.com

A study on the synthesis of a C6-ethylidene meropenem derivative reported detailed ¹H NMR and ¹³C NMR data for the protected intermediate, confirming the successful modification of the side chain. chem-soc.si Similarly, the synthesis of labeled meropenem for studying M. tuberculosis transpeptidases involved the characterization of unlabeled protected intermediates using NMR as a standard. nih.gov

Table 1: Representative ¹H NMR Data for a this compound Intermediate mdpi.comchem-soc.si

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.26, 8.25 | 2 x d | Aromatic protons (pNB/pNZ) |

| 7.76 | d | Aromatic protons (pNB/pNZ) |

| 7.68, 7.56 | 2 x d | Aromatic protons (pNB/pNZ) |

| 5.50 & 5.34 | AB syst | Methylene protons (pNB) |

| 1.21 | d | Methyl protons |

| 1.19 | d | Methyl protons |

Note: This table provides a selection of typical chemical shifts. The exact values can vary depending on the solvent and specific structure of the intermediate.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound intermediates and for identifying and profiling impurities. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can help to deduce the elemental composition of a molecule, further confirming its identity.

In the analysis of a protected side-chain intermediate for meropenem synthesis, mass spectrometry was used to confirm the molecular weight of the target compound. chemicalbook.com Another study utilized HRMS to analyze a protected C6-ethylidene meropenem derivative. chem-soc.si LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is particularly powerful for impurity profiling, as it combines the separation power of liquid chromatography with the specificity of mass spectrometry. This technique has been successfully used to identify and quantify potential genotoxic impurities in meropenem drug substances, some of which could be present as protected intermediates in the synthesis process. scirp.orgnih.govinnovareacademics.in

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the context of this compound intermediates, IR spectroscopy can confirm the presence of key functional groups such as the β-lactam ring, ester carbonyls, and nitro groups from the protecting moieties. nih.govresearchgate.netmdpi.com

The IR spectrum of a this compound intermediate will show characteristic absorption bands. For example, the β-lactam carbonyl stretching vibration is a key indicator of the integrity of the core carbapenem structure. nih.gov Changes in the IR spectrum, such as the appearance of new bands, can indicate degradation or the presence of impurities. nih.gov

Table 2: Typical IR Absorption Frequencies for this compound google.com

| Wavenumber (cm⁻¹) | Functional Group |

| 1755 | β-lactam carbonyl |

| 1627 | Ester carbonyl |

| 1393 | Nitro group (N-O stretch) |

| 1252 | C-O stretch |

| 1130 | C-N stretch |

Chromatographic Techniques for Purity Assessment and Analysis

Chromatographic techniques are essential for assessing the purity of this compound intermediates and for quantifying their concentration.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of pharmaceutical compounds. researchgate.netbepls.comamecj.com In the synthesis of meropenem, HPLC is used to monitor the progress of the reaction that forms the bis-protected intermediate and to assess its purity after isolation and purification. mdpi.com

A typical HPLC method for this compound would use a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724). researchgate.netbepls.com The purity is determined by measuring the area of the main peak corresponding to the this compound and comparing it to the total area of all peaks in the chromatogram. A study on the semi-continuous flow hydrogenation of this compound reported HPLC assays showing purities of 98.3% for the crude bis-protected meropenem and 99.6% after purification. mdpi.com

Table 3: HPLC Purity Data for Bis-Protected Meropenem mdpi.com

| Sample | Purity (%) |

| Crude Bis-Protected Meropenem | 98.3 |

| Purified Bis-Protected Meropenem | 99.6 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. This makes it an invaluable tool for identifying and quantifying impurities in this compound intermediates, even at very low levels. scirp.orgnih.govinnovareacademics.in

LC-MS can be used to identify impurities that may not be resolved or detected by HPLC with UV detection alone. The mass spectrometer provides molecular weight information for each separated component, which greatly aids in its identification. Several studies have developed and validated LC-MS methods for the analysis of potential genotoxic impurities in meropenem, which are often intermediates or byproducts of the synthesis. scirp.orgnih.gov These methods are highly sensitive and specific, allowing for the quantification of impurities at the parts-per-million (ppm) level. scirp.org

Crystall

The solid-state properties of pharmaceutical intermediates are critical as they can influence the purity, stability, and handling of the material, which in turn affects the quality and consistency of the final active pharmaceutical ingredient (API). epo.org The ability of a compound to exist in more than one crystal structure is known as polymorphism. pharmaceutical-networking.commdpi.com Different polymorphic forms of the same compound can exhibit varied physicochemical properties, making the identification and control of the crystalline form a crucial step in drug development. researchgate.neteuropeanpharmaceuticalreview.comijrps.com

X-ray Powder Diffraction (XRPD) is a primary analytical technique for the characterization of crystalline solids. pharmaceutical-networking.comintertek.com This non-destructive method provides a unique "fingerprint" for a specific crystalline phase based on the diffraction pattern produced when X-rays interact with the ordered arrangement of atoms in the crystal lattice. improvedpharma.com The resulting pattern of diffraction peaks at specific angles (2θ) is characteristic of a particular crystal structure and can be used to identify and differentiate between polymorphs, quantify crystallinity, and monitor phase transformations. pharmaceutical-networking.comintertek.comamericanpharmaceuticalreview.com

In the synthesis of meropenem, a key protected intermediate is (4R, 5S, 6S)-(p-nitrobenzyl) 3-[[(3S, 5S)-1(-p-nitrobenzyloxycarbonyl)-5-(dimethylaminocarbonyl)-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate. epo.orgnih.govgoogleapis.com The isolation of this intermediate in a stable, crystalline form is highly advantageous for the manufacturing process, as crystalline materials generally offer superior stability and purity compared to their amorphous counterparts. epo.org

Research and patent literature have described distinct crystalline forms of this this compound intermediate, characterized by their unique X-ray powder diffractograms and physical properties.

One described crystalline form of the intermediate has a melting point of 156-159°C. epo.org Its XRPD pattern, obtained using Cu-Kα radiation, shows characteristic diffraction peaks at several 2θ angles, providing a unique identifier for this specific crystal structure. epo.org

Table 1: X-ray Powder Diffraction Data for Crystalline this compound Intermediate (Form A)

| Diffraction Angle (2θ) |

|---|

| 5.1 |

| 12.8 |

| 15.5 |

| 17.6 |

| 18.4 |

| 21.1 |

| 21.5 |

| 23.4 |

Data sourced from patent literature. epo.org

Another novel crystalline form of the same protected intermediate has been identified with a melting point of 151-153°C. googleapis.com This form is described as light yellow, needle-type crystals. The characterization via XRPD provides a distinct set of diffraction peaks, confirming its unique crystal lattice arrangement.

Table 2: X-ray Powder Diffraction Data for Crystalline this compound Intermediate (Form B)

| Diffraction Angle (2θ) |

|---|

| 5.01 |

| 7.0 |

| 10.3 |

| 15.5 |

| 17.0 |

| 20.8 |

| 22.6 |

| 26.4 |

Data sourced from patent literature. googleapis.com

The identification and characterization of these crystalline intermediates are vital for ensuring the robustness and consistency of the meropenem synthesis process. By isolating a specific, stable crystalline form, manufacturers can better control the purity profile and stability of the intermediates, leading to a more reliable and efficient production of the final drug substance.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (4R, 5S, 6S)-(p-nitrobenzyl) 3-[[(3S, 5S)-1(-p-nitrobenzyloxycarbonyl)-5-(dimethylaminocarbonyl)-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

Q & A

Basic Research Questions

Q. How should susceptibility testing for meropenem-resistant isolates be designed to ensure reproducibility and compliance with clinical standards?

- Methodological Answer :

- Use Clinical and Laboratory Standards Institute (CLSI) breakpoints to define susceptibility (≤2 mg/L), intermediate (4 mg/L), and resistance (≥8 mg/L) .

- Include control strains (e.g., E. coli ATCC 25922) in each assay batch to validate testing conditions.

- Employ standardized in vitro combination testing methods (e.g., checkerboard assays) to evaluate synergistic effects with other antibiotics .

- For clinical data, perform retrospective analyses of patient records to correlate in vitro results with treatment outcomes, using chi-square tests for statistical significance .

Table 1 : CLSI Breakpoints for Meropenem

| Category | MIC (mg/L) |

|---|---|

| Susceptible | ≤2 |

| Intermediate | 4 |

| Resistant | ≥8 |

Q. What are the key considerations for collecting meropenem utilization data in hospital settings?

- Methodological Answer :

- Design a mixed-methods approach:

- Quantitative : Retrospective review of patient files to extract dosing regimens, treatment duration, and clinical outcomes .

- Qualitative : Administer structured questionnaires to clinicians to assess prescribing practices and adherence to guidelines .

- Ensure data anonymization by replacing patient identifiers with unique codes, and store encrypted datasets on password-protected servers compliant with institutional security standards (e.g., UC/UCM OIT protocols) .

Q. How can researchers mitigate bias when analyzing meropenem efficacy in observational studies?

- Methodological Answer :

- Apply propensity score matching to control for confounding variables (e.g., comorbidities, prior antibiotic exposure).

- Use multivariable regression models to adjust for covariates such as renal function (serum creatinine) and albumin levels, which influence meropenem pharmacokinetics .

- Predefine inclusion/exclusion criteria in the study protocol to avoid post hoc selection bias .

Advanced Research Questions

Q. How can population pharmacokinetic (PK) modeling optimize meropenem dosing in diverse patient populations?

- Methodological Answer :

- Use non-linear mixed-effects modeling (NONMEM) to analyze PK parameters (e.g., clearance, volume of distribution) in subgroups (e.g., elderly, renally impaired) .

- Incorporate covariates such as modified serum creatinine and body weight into the model to account for inter-individual variability .

- Validate the model using bootstrap analysis (e.g., 1000 iterations) to ensure robustness .

Table 2 : Key Covariates in Meropenem PK Modeling

| Covariate | Impact on Clearance |

|---|---|

| Serum Creatinine | Inverse correlation |

| Body Weight | Positive correlation |

| Serum Albumin | No significant impact |

Q. How should contradictory data on meropenem susceptibility be resolved in meta-analyses?

- Methodological Answer :

- Perform subgroup analyses stratified by study design (e.g., prospective vs. retrospective), geographic region, and bacterial species .

- Assess heterogeneity using I² statistics; if I² >50%, apply random-effects models to account for variability .

- Cross-validate findings with genomic data (e.g., presence of carbapenemase genes like KPC or NDM) to explain phenotypic resistance discrepancies .

Q. What ethical and technical safeguards are critical for meropenem trials involving human subjects?

- Methodological Answer :

- Informed Consent : Disclose risks of data breaches and anonymization procedures in consent forms .

- Data Security : Encrypt electronic records, restrict access via role-based permissions, and destroy identifiers post-trial .

- Compliance : Align with EU General Data Protection Regulation (GDPR) and U.S. Common Rule requirements for international studies .

Q. How can multi-omics approaches enhance understanding of meropenem resistance mechanisms?

- Methodological Answer :

- Integrate genomic (whole-genome sequencing), transcriptomic (RNA-seq), and proteomic (mass spectrometry) data to identify resistance markers (e.g., upregulated efflux pumps, β-lactamase expression) .

- Use machine learning algorithms (e.g., random forest) to prioritize high-impact biomarkers and validate them in isogenic mutant strains .

Data Management and Compliance

Q. What protocols ensure FAIR (Findable, Accessible, Interoperable, Reusable) principles for meropenem research data?

- Methodological Answer :

- Metadata Standards : Adopt ISO/IEC 11179 for data element definitions and use platforms like Zenodo for DOI assignment .

- Interoperability : Format datasets using XML or JSON schemas compatible with chemical databases (e.g., PubChem) .

- Reusability : Publish raw data in repositories like NCBI’s BioProject, with explicit licensing (e.g., CC BY 4.0) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.